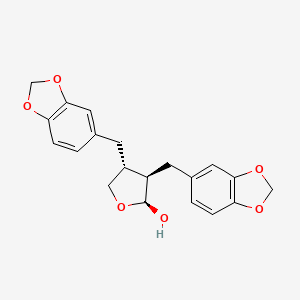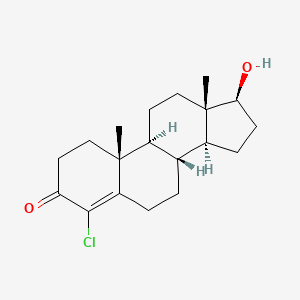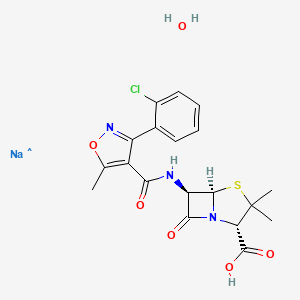
Cubebin
Overview
Description
Cubebin is a compound found in Piper cubeba, also known as cubeb, a plant used in traditional herbal medicine for treating various diseases, especially digestive and respiratory disorders . The plant is rich in essential oil, found mainly in fruits, making it economically important .
Molecular Structure Analysis
Cubebin has a molecular formula of C20H20O6, an average mass of 356.369 Da, and a monoisotopic mass of 356.125977 Da . It has 3 defined stereocenters .
Physical And Chemical Properties Analysis
Cubebin has a density of 1.4±0.1 g/cm3, a boiling point of 526.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Traditional Medicine
Cubebin has been traditionally used in herbal medicine, particularly for treating digestive and respiratory disorders. Its efficacy in traditional applications is attributed to its phytochemicals, which include phenolic compounds, lignans, and alkaloids .
Antioxidant Properties
Research has indicated that Cubebin exhibits significant antioxidant properties. This makes it a potential candidate for use in preventing oxidative stress-related diseases and could be valuable in developing health supplements .
Antibacterial Activity
The compound has shown antibacterial effects, which could be harnessed in the development of new antibacterial agents. This application is particularly relevant in the face of increasing antibiotic resistance .
Anti-inflammatory Uses
Cubebin’s anti-inflammatory properties have been validated, suggesting its use in treating inflammatory conditions. It could be incorporated into pharmaceuticals aimed at alleviating inflammation .
Anticancer Research
There is growing interest in Cubebin’s anticancer effects. Studies are exploring its potential as a chemopreventive agent or as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in cancer cells .
Nutritional Applications
Given its rich essential oil content, Cubebin could be explored for its nutritional benefits. It may enhance the flavor profile of foods and contribute to the preservation of food items .
Cosmeceutical Ingredient
The cosmeceutical industry could benefit from Cubebin’s properties by incorporating it into skincare products. Its antioxidant and anti-inflammatory effects are desirable in formulations aimed at skin health .
Aromatherapy and Perfumery
Cubebin’s essential oil is valuable in aromatherapy and perfumery. Its unique scent profile can be used in creating fragrances and therapeutic essential oil blends .
Mechanism of Action
Target of Action
Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .
Mode of Action
Cubebin interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, Cubebin interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .
Biochemical Pathways
Cubebin affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .
Result of Action
Cubebin’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .
Action Environment
The action, efficacy, and stability of Cubebin can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .
Safety and Hazards
Cubebin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes . In vitro studies have shown that Cubebin was cytotoxic at 280 μM, whereas no cytotoxicity was demonstrated below 28 μM .
Future Directions
properties
IUPAC Name |
(2S,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWRNLYKJKHAM-MDOVXXIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031063 | |
| Record name | Cubebin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubebin | |
CAS RN |
18423-69-3 | |
| Record name | (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18423-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cubebin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cubebin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUBEBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J237078S8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)